2-Azidoethyl methanesulfonate

Vue d'ensemble

Description

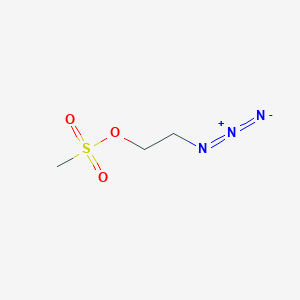

2-Azidoethyl methanesulfonate is an organic compound with the molecular formula C₃H₇N₃O₃SThe compound consists of a methanesulfonate group attached to an ethyl chain, which is further connected to an azide group . This unique structure makes it a valuable reagent in organic synthesis and biochemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Azidoethyl methanesulfonate can be synthesized through a reaction involving 2-azidoethanol and methanesulfonyl chloride. Here are two common synthetic routes:

-

First Method:

Reactants: 2-azidoethanol (1.00 g, 11.49 mmol), triethylamine (2.418 mL, 17.24 mmol), mesyl chloride (1.328 mL, 17.24 mmol), tetrahydrofuran (25 mL), sodium bicarbonate (50 mL), dichloromethane (70 mL).

Procedure: The reaction is initiated by adding mesyl chloride to a solution of 2-azidoethanol and triethylamine in tetrahydrofuran at 0°C. The mixture is then allowed to warm to room temperature and stirred for 3 hours. The reaction mixture is washed with sodium bicarbonate and dried over sodium sulfate.

-

Second Method:

Reactants: Methanesulfonyl chloride (5.7 g), 2-azidoethanol (4.3 g), triethylamine (5.0 g), methylene chloride (20 mL + 80 mL).

Procedure: Methanesulfonyl chloride is added dropwise to a stirred solution of 2-azidoethanol and triethylamine in methylene chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the above synthetic routes can be scaled up for industrial applications, ensuring proper safety and handling protocols due to the reactive nature of the compound.

Analyse Des Réactions Chimiques

2-Azidoethyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide in polar aprotic solvents.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Reduction: Triphenylphosphine in tetrahydrofuran.

Major Products:

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Applications De Recherche Scientifique

2-Azidoethyl methanesulfonate has several applications in scientific research:

Bioconjugation: Used for the modification of biomolecules such as proteins and nucleic acids.

Drug Development: Investigated for its potential use in drug delivery systems.

Organic Synthesis: Employed in the synthesis of heterocycles and other complex organic molecules

Mécanisme D'action

The mechanism of action of 2-azidoethyl methanesulfonate involves its reactivity as an alkylating agent. The methanesulfonate ester undergoes fission, releasing the azide group, which can then participate in various chemical reactions. The azide group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their function .

Comparaison Avec Des Composés Similaires

2-Azidoethyl methanesulfonate can be compared with other azido compounds and methanesulfonate esters:

Similar Compounds:

Uniqueness: this compound’s combination of the azide and methanesulfonate groups makes it uniquely reactive and versatile for various applications in organic synthesis and biochemical research .

Activité Biologique

2-Azidoethyl methanesulfonate (AEMS) is an important compound in organic synthesis, primarily known for its versatile applications in introducing azido groups into various organic molecules. This article delves into the biological activity of AEMS, supported by data tables and research findings.

Overview of this compound

This compound is a reagent characterized by the presence of an azide group (-N₃), which plays a crucial role in bioconjugation reactions. These reactions are pivotal in linking biomolecules, such as proteins and antibodies, to other molecules or surfaces, thereby enhancing their functionality in drug delivery systems and diagnostic tools.

The azide functionality of AEMS readily participates in click chemistry , a powerful method for synthesizing complex molecules rapidly. This approach is particularly useful in the development of targeted therapies and vaccines. The reaction typically involves the coupling of azides with alkynes to form stable triazoles, which are valuable in medicinal chemistry and materials science .

Antimalarial Activity

Research has demonstrated that AEMS exhibits biological activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that compounds derived from AEMS possess varying degrees of antimalarial activity. For instance, a study reported that derivatives exhibited IC50 values in the low micromolar range against chloroquine-sensitive strains, indicating potential as therapeutic agents .

| Compound | IC50 (µM) | Strain Type |

|---|---|---|

| AEMS Derivative 1 | 8.0 | Chloroquine-sensitive |

| AEMS Derivative 2 | 5.5 | Chloroquine-sensitive |

Bioconjugation and Drug Delivery

AEMS has been utilized effectively in bioconjugation strategies. Its ability to form stable linkages with biomolecules allows for the creation of conjugates that can enhance drug delivery mechanisms. For example, researchers have successfully synthesized carbohydrate-based vaccines using AEMS as a building block, showcasing its utility in vaccine development .

Case Studies

Case Study 1: Synthesis of Carbohydrate-based Vaccines

In a notable study, AEMS was employed to synthesize novel carbohydrate-based vaccines. The azide group facilitated the coupling with various peptides to enhance immunogenicity. The resultant conjugates showed promising results in preclinical models, indicating a potential pathway for developing effective vaccines against infectious diseases.

Case Study 2: Targeted Drug Delivery Systems

Another study explored the use of AEMS in creating targeted drug delivery systems. By conjugating therapeutic agents to antibodies via click chemistry, researchers were able to achieve selective targeting of cancer cells. This approach significantly improved the efficacy of the drugs while minimizing side effects associated with conventional therapies .

Propriétés

IUPAC Name |

2-azidoethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O3S/c1-10(7,8)9-3-2-5-6-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWGFZSRLNWBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.